molecular formula C14H15FN2O B7537597 N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide

N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide

Cat. No. B7537597
M. Wt: 246.28 g/mol
InChI Key: DKUCPCOPVZZQQU-UHFFFAOYSA-N
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Description

N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide, also known as DMFBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMFBA is a fluorinated benzamide derivative that exhibits a unique set of biochemical and physiological effects, making it a valuable tool in various scientific investigations. In

Mechanism of Action

The mechanism of action of N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide is not fully understood, but it is believed to interact with specific proteins and ion channels in cells. N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. It has also been shown to activate the TRPV1 ion channel, which plays a role in pain perception and inflammation.
Biochemical and physiological effects
N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide exhibits a range of biochemical and physiological effects, including anti-inflammatory and anti-tumor activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to reduce the activation of NF-κB. N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. It is also stable and can be easily synthesized in large quantities. However, N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide has some limitations for use in lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research involving N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide. One area of interest is the development of more potent and selective analogs of N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide for use in cancer research. Another area of interest is the study of the TRPV1 ion channel and its role in pain perception and inflammation. Additionally, N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide may have potential applications in the treatment of other inflammatory conditions, such as arthritis and asthma.

Synthesis Methods

The synthesis of N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide involves the reaction of 4-fluorobenzoyl chloride with 1,5-dimethylpyrrole in the presence of a base such as triethylamine. The reaction occurs at room temperature and produces N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide as a white solid with a yield of approximately 70%. The purity of the compound can be improved through recrystallization or column chromatography.

Scientific Research Applications

N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide has been used in various scientific investigations due to its unique set of properties. It has been shown to exhibit anti-inflammatory and anti-tumor activity, making it a valuable tool in cancer research. N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide has also been used as a fluorescent probe to study protein-ligand interactions and as a tool to study the structure and function of ion channels.

properties

IUPAC Name

N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O/c1-10-3-8-13(17(10)2)9-16-14(18)11-4-6-12(15)7-5-11/h3-8H,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUCPCOPVZZQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)CNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide

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